![molecular formula C20H22N4OS B2781311 4-(1H-吡咯-1-基)-N-((1-(噻唑-2-基)哌啶-3-基)甲基)苯甲酰胺 CAS No. 1798461-95-6](/img/structure/B2781311.png)
4-(1H-吡咯-1-基)-N-((1-(噻唑-2-基)哌啶-3-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune disorders.
科学研究应用
分子相互作用和受体结合
相关化合物的研究强调了它们与特定受体的相互作用,这有助于理解“4-(1H-吡咯-1-基)-N-((1-(噻唑-2-基)哌啶-3-基)甲基)苯甲酰胺”的作用机制。例如,一项针对 CB1 大麻素受体的高效且选择性拮抗剂的研究展示了使用构象分析和药效团模型来理解受体-配体相互作用 (Shim 等,2002)。
合成和结构分析
苯甲酰胺衍生物的合成及其通过 X 射线晶体学等技术进行的结构分析提供了对这类化合物在识别特定受体调节剂结合位点方面的潜在应用的见解 (Wu 等,2014)。
抗结核活性
已经设计并合成了一系列噻唑-氨基哌啶杂化类似物,这些类似物对结核分枝杆菌表现出活性,展示了类似化合物在抗结核病研究中的潜力 (Jeankumar 等,2013)。
抗肿瘤剂
已经研究了吡咯烷、吗啉和哌啶衍生物的抗肿瘤特性,特别是针对人乳腺癌、中枢神经系统和结肠癌细胞系,表明这类化合物与癌症研究相关 (Jurd,1996)。
抗精神病活性
1-甲基-4-哌啶亚烷基-9-取代-吡咯并[2,1-b][3]苯并氮杂卓衍生物的合成及其受体结合研究为理解相关化合物的抗精神病活性提供了基础,可能有助于精神药理学的发展 (Remy 等,1983)。
未来方向
The future research directions for this compound could involve further exploration of its potential as a histone deacetylase (HDAC) inhibitor . Given that similar compounds have shown promise in treating cellular proliferative diseases, including cancer, as well as neurodegenerative diseases, schizophrenia, and stroke , there could be potential for this compound in these areas as well.
属性
IUPAC Name |
4-pyrrol-1-yl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-19(17-5-7-18(8-6-17)23-10-1-2-11-23)22-14-16-4-3-12-24(15-16)20-21-9-13-26-20/h1-2,5-11,13,16H,3-4,12,14-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSWXRXSPMIQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。